2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol
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Overview
Description
2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with an ethyl group and a tetrahydropyridinyl moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrogenated derivatives.
Substitution: Halogenated, nitrated, and other substituted phenols.
Scientific Research Applications
2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The compound may act on enzymes, receptors, and other proteins, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits neuroprotective activities.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Known for its wide spectrum of biological activities.
Uniqueness
2-Ethyl-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol stands out due to its unique combination of a phenolic hydroxyl group with a tetrahydropyridinyl moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19NO |
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Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-ethyl-4-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)phenol |
InChI |
InChI=1S/C14H19NO/c1-3-11-8-12(5-7-14(11)16)13-6-4-10(2)9-15-13/h5,7-8,10,16H,3-4,6,9H2,1-2H3 |
InChI Key |
CWBLNGGKQHEOSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C2=NCC(CC2)C)O |
Origin of Product |
United States |
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